molecular formula C19H24N4O2 B2817634 N-(2-methoxy-5-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide CAS No. 303091-92-1

N-(2-methoxy-5-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide

Cat. No. B2817634
CAS RN: 303091-92-1
M. Wt: 340.427
InChI Key: VGTUNOCERGMHKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide, commonly known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAA belongs to the class of piperazine derivatives, which have been found to exhibit a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.

Scientific Research Applications

Neurotransmitter Receptor Study

[18F]p-MPPF , a radiolabeled antagonist closely related to the compound , has been extensively studied for its application in mapping 5-HT1A receptors in the brain using positron emission tomography (PET). This research aims to better understand serotonergic neurotransmission, which is crucial for studying psychiatric and neurological disorders. The studies encompassed chemistry, radiochemistry, animal data, human data, toxicity, and metabolism to ensure a comprehensive understanding of the compound's interaction with the serotonin system (Plenevaux et al., 2000).

Memory Enhancement

Another significant application is in the enhancement of memory abilities. A derivative of the compound, 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide , was synthesized and studied for its effects on memory in mice. The research indicated that this compound could potentially improve memory capability, which might have implications for treating cognitive disorders (Li Ming-zhu, 2008).

Hypoglycemic Activity

Acylamide derivatives, including those with piperazine and pyridinyl moieties, have been evaluated for their hypoglycemic activities. Some of these compounds were found to have significant hypoglycemic effects, suggesting a potential pathway for developing new treatments for diabetes (Srivastava et al., 1996).

Anti-Inflammatory and Analgesic Agents

Research has also explored the synthesis of novel compounds derived from visnaginone and khellinone for their anti-inflammatory and analgesic properties. These studies include the creation of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, indicating a broad spectrum of potential therapeutic applications (Abu‐Hashem et al., 2020).

Anticonvulsant Activity

Derivatives have been synthesized and evaluated for their anticonvulsant activity, with some showing promising results in preclinical models. These findings suggest potential applications in treating epilepsy and related seizure disorders (Obniska et al., 2015).

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-15-6-7-17(25-2)16(13-15)21-19(24)14-22-9-11-23(12-10-22)18-5-3-4-8-20-18/h3-8,13H,9-12,14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTUNOCERGMHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide

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